molecular formula C16H18N2O3S B2981270 3-BENZENESULFONAMIDO-N-(2-METHYLPHENYL)PROPANAMIDE CAS No. 881934-14-1

3-BENZENESULFONAMIDO-N-(2-METHYLPHENYL)PROPANAMIDE

Cat. No.: B2981270
CAS No.: 881934-14-1
M. Wt: 318.39
InChI Key: HLJUYCGBPLKOOW-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide is a chemical reagent of interest in medicinal chemistry and antiviral research. Its structure incorporates a benzenesulfonamide group, a key pharmacophore found in a range of biologically active compounds. Scientific literature has highlighted benzenesulfonamide-containing derivatives as promising scaffolds for the development of novel therapeutic agents . Notably, such compounds have shown significant potential as inhibitors of the HIV-1 Capsid (CA) protein, a validated and underexploited target in antiretroviral therapy . Researchers are exploring these inhibitors to combat issues like drug resistance associated with current treatments . The mechanism of action for these inhibitors often involves binding to the CA protein and disrupting its function, which is critical for both early and late stages of the HIV-1 viral replication cycle, leading to the production of less infectious viral particles . This product is intended for research purposes only, specifically for in vitro studies in chemical synthesis, assay development, and investigative pharmacology within a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant scientific literature for comprehensive data on handling, storage, and experimental applications.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-7-5-6-10-15(13)18-16(19)11-12-17-22(20,21)14-8-3-2-4-9-14/h2-10,17H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJUYCGBPLKOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with 2-methylphenylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors. By inhibiting CA IX, the compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of CA IX, preventing its catalytic activity.

Comparison with Similar Compounds

Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide)

Structural Similarities/Differences :

  • Shared Features : Both compounds contain the N-(2-methylphenyl) group and a propanamide backbone.
  • Key Difference: Prilocaine has a 2-(propylamino) substituent, whereas the target compound replaces this with a 3-benzenesulfonamido group.

Physicochemical and Pharmacological Properties :

  • Solubility: Prilocaine’s amino group enhances water solubility compared to the sulfonamido analog, which may exhibit lower solubility due to the hydrophobic benzene ring .
  • Stability : Prilocaine demonstrates hygroscopicity and glass-forming behavior, with hydration affecting its glass transition temperature . The sulfonamido group in the target compound may confer greater hydrolytic stability but could alter hygroscopicity.
  • Pharmacology : Prilocaine is a local anesthetic acting via sodium channel blockade. The benzenesulfonamido group in the target compound may shift activity toward enzyme inhibition (e.g., sulfonamide-targeted pathways) .
Property 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide Prilocaine
Molecular Formula C16H17N2O3S C13H20N2O
Substituents 3-Benzenesulfonamido, N-(2-methylphenyl) 2-(Propylamino), N-(2-methylphenyl)
Solubility Likely low (hydrophobic sulfonamide) Moderate (amine-enhanced)
Bioactivity Potential enzyme inhibition Sodium channel blockade

3,3-Diphenyl-N-(1-(o-tolyl)ethyl)propanamide (Compound C)

Structural Comparison :

  • Shared Features : Both compounds are propanamides with aromatic N-substituents (2-methylphenyl derivatives).
  • Key Differences : Compound C has a 3,3-diphenylethyl group, introducing steric bulk, whereas the target compound’s 3-benzenesulfonamido group adds polarity and hydrogen-bonding capacity.

Functional Implications :

  • Activity : The diphenylethyl group in Compound C may enhance lipophilicity and membrane permeability, while the sulfonamido group in the target compound could improve target specificity via electrostatic interactions.

2-Hydroxy-2-methyl-3-([3-(trifluoromethyl)benzyl]sulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide

Structural Contrast :

  • Sulfonamido vs.
  • Substituent Effects : The trifluoromethyl groups in the comparator compound enhance electronegativity and metabolic stability, whereas the target’s simpler benzene ring may reduce steric hindrance .

Pharmacokinetic Considerations :

  • The trifluoromethyl groups in the comparator compound likely improve blood-brain barrier penetration but increase molecular weight. The target compound’s smaller substituents may favor renal excretion.

Biological Activity

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide, also known by its CAS number 881934-14-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including 3-benzenesulfonamido-N-(2-methylphenyl)propanamide, exhibit significant antimicrobial activity. For instance, a study highlighted that various sulfonamide compounds demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating strong antibacterial properties .

Anticonvulsant Effects

Another important aspect of this compound's biological profile is its anticonvulsant activity. In animal seizure models, compounds structurally related to 3-benzenesulfonamido-N-(2-methylphenyl)propanamide have shown promising results. Specifically, substituents at the benzene ring appear to enhance the anticonvulsant efficacy, with certain derivatives demonstrating protective indices comparable to established antiseizure medications .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes. For example, sulfonamides are known to inhibit carbonic anhydrases, which are crucial for the survival of certain pathogens like Plasmodium falciparum. This inhibition could lead to the development of new antimalarial therapies with a novel mechanism of action .

The biological activity of 3-benzenesulfonamido-N-(2-methylphenyl)propanamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The sulfonamide group can form covalent bonds with nucleophilic sites on target enzymes, altering their function and leading to various biological effects.
  • Protein Modification : The compound may modify proteins through sulfonylation reactions, impacting protein function and interactions within biological pathways.

Synthesis

The synthesis of 3-benzenesulfonamido-N-(2-methylphenyl)propanamide involves several steps:

  • Formation of Benzene Sulfonamide : The initial step typically involves the reaction of a sulfonyl chloride with an amine.
  • Substitution Reaction : The introduction of the methylphenyl group can be achieved through nucleophilic substitution reactions under basic conditions.

These synthetic routes are essential for producing various derivatives that may enhance biological activity or selectivity against specific targets.

Case Study 1: Antimicrobial Activity Evaluation

In a controlled study evaluating the antimicrobial properties of sulfonamide derivatives, 3-benzenesulfonamido-N-(2-methylphenyl)propanamide was tested against multiple bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with MIC values suggesting effective inhibition at low concentrations .

Case Study 2: Anticonvulsant Activity in Rodent Models

In rodent models assessing anticonvulsant effects, derivatives of this compound were shown to significantly reduce seizure frequency compared to controls. The protective indices calculated indicated that some derivatives had comparable efficacy to existing anticonvulsant drugs .

Summary

3-Benzenesulfonamido-N-(2-methylphenyl)propanamide is a promising compound with diverse biological activities, including antimicrobial and anticonvulsant effects. Its mechanisms involve enzyme inhibition and protein modification, making it a valuable candidate for further research in medicinal chemistry.

Biological Activity Mechanism Case Study Findings
AntimicrobialEnzyme InhibitionSignificant MIC values against Bacillus subtilis and Staphylococcus aureus
AnticonvulsantProtein ModificationReduced seizure frequency in rodent models

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for determining the purity of 3-Benzenesulfonamido-N-(2-methylphenyl)propanamide?

  • Methodological Answer : Purity assessment should follow pharmacopeial standards such as those outlined in the USP monographs for structurally related amides (e.g., prilocaine in ). Techniques include:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 210–230 nm, mobile phase acetonitrile/water (70:30 v/v), and a flow rate of 1.0 mL/min. Compare retention times with a certified reference standard.
  • Thin-Layer Chromatography (TLC) : Employ silica gel plates and a solvent system of ethyl acetate/hexane (1:1). Visualize using iodine vapor or UV light at 254 nm.
  • Water Content Analysis : Karl Fischer titration for hygroscopic samples, as moisture can affect purity calculations .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Solubility Profiling : Use differential scanning calorimetry (DSC) to study phase transitions in solvents like water, ethanol, or dimethyl sulfoxide (DMSO). Prepare hydrated samples by mixing with controlled water content (molar fraction <0.33) and seal in hermetic pans to prevent evaporation .
  • Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS and compare with known impurities (e.g., related compounds A and B in ).

Q. What synthetic routes are documented for analogous propanamide derivatives?

  • Methodological Answer :

  • Stepwise Amidation : React benzenesulfonyl chloride with 2-methylaniline in anhydrous dichloromethane under nitrogen, followed by coupling with propanoic acid derivatives using DCC (dicyclohexylcarbodiimide) as a coupling agent.
  • Purification : Recrystallize from ethanol/water mixtures, and confirm structure via 1^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3 ppm) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., hydrogen bonding networks) be resolved for this compound?

  • Methodological Answer :

  • Structure Refinement : Use SHELXL ( ) for small-molecule refinement. Apply restraints for disordered sulfonamide groups and validate via R-factor convergence (<5%).
  • Hydrogen Bond Analysis : Perform graph-set analysis ( ) to classify motifs (e.g., D for donor, A for acceptor). For example, identify N–H···O=S interactions using Mercury software with a distance cutoff of 3.2 Å and angles >120°.
  • Cross-Validation : Compare with spectroscopic data (e.g., IR stretches at 3300 cm1^{-1} for N–H) to resolve discrepancies .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound?

  • Methodological Answer :

  • Toxicity Screening : Use the Ames test for mutagenicity and MTT assays for cytotoxicity (IC50_{50} determination in HEK293 or HepG2 cells). Reference structurally related toxicants (e.g., hydroxyflutamide in ) for threshold limits.
  • Safety Protocols : Employ fume hoods for powder handling, and use PPE (gloves, lab coats) to prevent dermal exposure. Store in airtight containers with desiccants to limit hydrolysis .

Q. How can researchers reconcile contradictions between computational and experimental data (e.g., dipole moments, logP values)?

  • Methodological Answer :

  • Computational Calibration : Optimize density functional theory (DFT) calculations (B3LYP/6-31G*) using Gaussian 16. Compare dipole moments with experimental values from dielectric constant measurements.
  • LogP Validation : Determine octanol/water partition coefficients experimentally via shake-flask method, then adjust QSPR models using COSMO-RS solvation energy terms .

Data Contradiction Analysis

Q. How should conflicting hydrogen bonding patterns in crystallographic vs. solution-phase studies be addressed?

  • Methodological Answer :

  • Solid-State vs. Solution Analysis : Use X-ray crystallography ( ) for solid-state H-bond networks and NMR titration (e.g., 1^1H chemical shift changes in DMSO-d6_6) for solution behavior.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., water) using GROMACS to identify transient interactions not captured in static crystal structures .

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